Benzyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate
CAS No.: 1225218-97-2
Cat. No.: VC15907782
Molecular Formula: C17H18N2O2
Molecular Weight: 282.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1225218-97-2 |
|---|---|
| Molecular Formula | C17H18N2O2 |
| Molecular Weight | 282.34 g/mol |
| IUPAC Name | benzyl 3-pyridin-3-ylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H18N2O2/c20-17(21-13-14-5-2-1-3-6-14)19-10-8-16(12-19)15-7-4-9-18-11-15/h1-7,9,11,16H,8,10,12-13H2 |
| Standard InChI Key | URRADHFVXKQCTB-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC1C2=CN=CC=C2)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
-
A pyrrolidine ring, a five-membered saturated nitrogen heterocycle known for enhancing bioavailability and metabolic stability in drug candidates.
-
A pyridin-3-yl group, which contributes electron-rich aromaticity and hydrogen-bonding capabilities, often critical for target engagement.
-
A benzyl carboxylate moiety, providing steric bulk and modulating solubility through its ester functionality.
The trans configuration of the pyridine and benzyl groups relative to the pyrrolidine ring is inferred from analogous compounds, though stereochemical specifics remain underexplored for this derivative . The IUPAC name, benzyl 3-pyridin-3-ylpyrrolidine-1-carboxylate, and SMILES string (C1CN(CC1C2=CN=CC=C2)C(=O)OCC3=CC=CC=C3) confirm the connectivity .
Physicochemical Profiling
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 282.34 g/mol |
| LogP (Partition Coefficient) | Estimated 1.5–2.0 |
| Topological Polar Surface Area | ~42 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
These metrics align with Lipinski’s Rule of Five, suggesting favorable oral bioavailability . The absence of hydrogen bond donors and moderate LogP enhance membrane permeability, while the polar surface area remains within limits for central nervous system penetration .
Synthesis and Structural Optimization
General Synthetic Routes
Synthesis typically involves multi-step sequences, as exemplified by related pyrrolidine derivatives:
-
Core Formation: The pyrrolidine ring is constructed via [3+2] cycloaddition reactions using azomethine ylides, as demonstrated in the synthesis of antimalarial 4-aryl pyrrolidines . For benzyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate, this may involve reacting a pyridine-containing aldehyde with a benzyl-protected amine precursor.
-
Functionalization: Subsequent steps introduce the benzyl carboxylate group through acylation or alkylation. For instance, Rh(III)-catalyzed C–H activation methodologies, optimized in recent studies, enable efficient coupling of aromatic substrates to pyrrolidine cores .
Reaction Optimization
Critical parameters influencing yield and purity include:
-
Catalyst Selection: Rhodium complexes (e.g., [Cp*Rh(ACN)3][SbF6]2) outperform iridium or ruthenium catalysts in coupling reactions, achieving yields up to 86% for analogous compounds .
-
Solvent and Temperature: Dichloroethane (DCE) at 110–115°C optimally balances reaction rate and byproduct formation .
-
Additives: Silver carbonate (Ag2CO3) enhances catalytic activity by scavenging halide ions, as evidenced in the synthesis of indole-pyrrolidine hybrids .
A representative optimization table from recent work illustrates these factors :
| Entry | Catalyst | Additive | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | [Ru(p-cym)Cl2]2 | AgOAc | DCE | 90 | Trace |
| 2 | [Cp*Rh(ACN)3][SbF6]2 | Ag2CO3 | DCE | 115 | 78 |
Biological Activities and Mechanism of Action
Enzyme Inhibition
The compound’s structural analogy to aspartic protease inhibitors suggests potential antimalarial activity. In Plasmodium falciparum, pyrrolidine carboxamides disrupt hemoglobin degradation by inhibiting plasmepsins, with EC50 values as low as 21 nM against drug-resistant strains . The pyridine nitrogen may coordinate catalytic aspartate residues, while the benzyl group occupies hydrophobic pockets .
Cognitive Enhancement
Derivatives bearing pyrrolidine-carboxylate motifs exhibit IRAP inhibitory activity, enhancing memory retention in rodent models. For example, methyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate (CAS 178483-10-8) showed sub-micromolar IC50 values, though benzyl variants remain untested . The benzyl ester’s increased lipophilicity could improve blood-brain barrier penetration relative to methyl analogs .
Applications in Drug Discovery
Antimalarial Lead Optimization
Structure-activity relationship (SAR) studies highlight critical substituents:
-
Pyrrolidine C3 Aryl Group: 4-Trifluoromethylphenyl boosts potency 10-fold over unsubstituted analogs, likely due to enhanced hydrophobic interactions .
-
Benzyl Carboxylate: Tolerates diverse substituents (e.g., methoxy, dimethylamine), with electron-donating groups improving metabolic stability .
Notably, the lead compound (+)-54b (CWHM-1008), a 4-aryl-N-benzylpyrrolidine-3-carboxamide, achieved ED99 values of 30 mg/kg/day in murine malaria models, underscoring the scaffold’s promise .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Advances in organocatalysis enable enantioselective synthesis of pyrrolidine derivatives. For instance, proline-based catalysts induce >90% ee in [3+2] cycloadditions, addressing racemization issues noted in earlier routes .
Hybrid Inhibitors
Conjugating the pyrrolidine core with quinolone or artemisinin motifs has yielded dual-acting antimalarials with nanomolar efficacy against both blood and liver stages of Plasmodium .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume